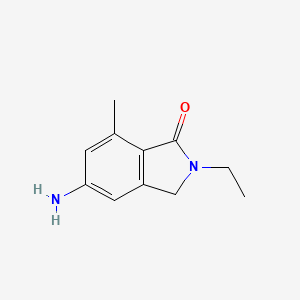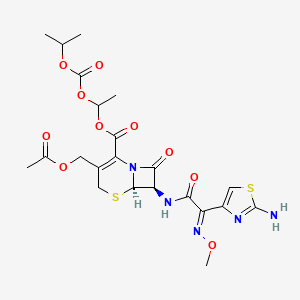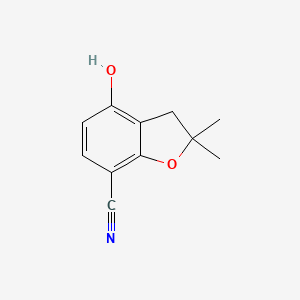
4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran compounds are widely recognized for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its specific functional groups, offers a range of possibilities for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate, followed by reduction of the nitro group . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, involves scalable synthetic routes that prioritize efficiency and cost-effectiveness. Techniques such as free radical cyclization and proton quantum tunneling have been developed to construct complex benzofuran rings with high yield and minimal side reactions .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzofuranones, while reduction of the nitrile group can produce benzofuranamines .
Aplicaciones Científicas De Investigación
4-Hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbonitrile has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbonitrile involves interactions with specific molecular targets and pathways:
Comparación Con Compuestos Similares
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Benzofuran derivatives: Such as psoralen and 8-methoxypsoralen, used in treating skin diseases.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: A natural compound with antimicrobial properties.
Uniqueness: 4-Hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbonitrile stands out due to its specific functional groups, which confer unique chemical reactivity and biological activities.
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbonitrile |
InChI |
InChI=1S/C11H11NO2/c1-11(2)5-8-9(13)4-3-7(6-12)10(8)14-11/h3-4,13H,5H2,1-2H3 |
Clave InChI |
GWKVLXBFPXDAIF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C=CC(=C2O1)C#N)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


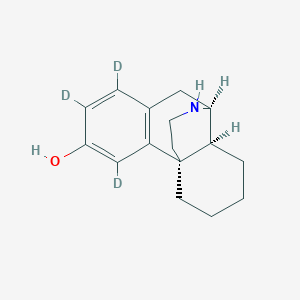
![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)
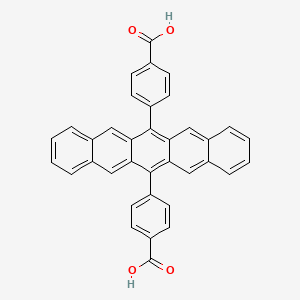

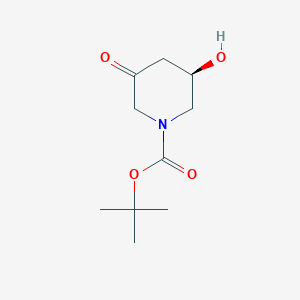
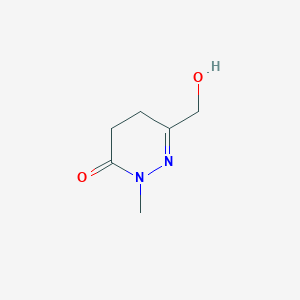
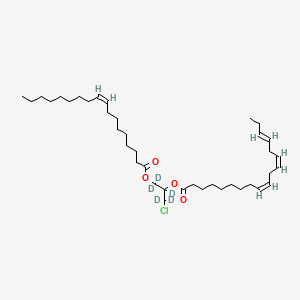
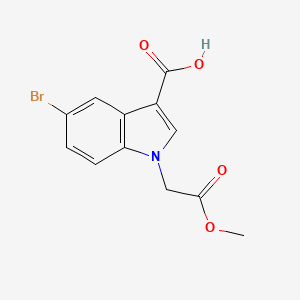
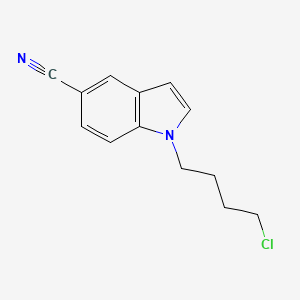
![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)
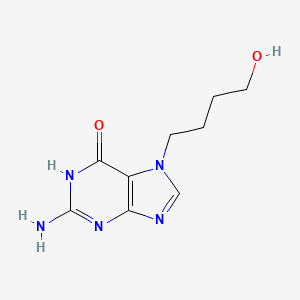
![3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13864064.png)
